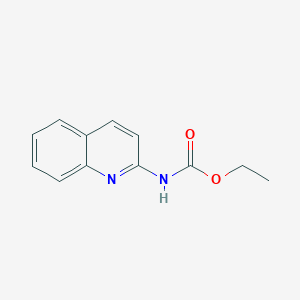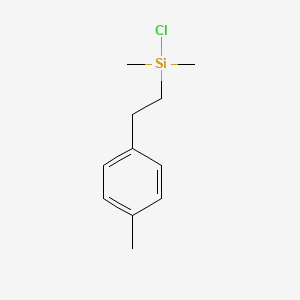
Carbamic acid, 2-quinolinyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl quinolin-2-ylcarbamate is an organic compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have gained significant attention due to their broad range of biological and industrial applications . Ethyl quinolin-2-ylcarbamate, in particular, is known for its potential use in various scientific research fields, including medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
The synthesis of ethyl quinolin-2-ylcarbamate can be achieved through several methods. One notable method involves the catalyst-free synthesis from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of N-quinolin-2-yl substituted carbamates with good-to-high yields (48–94%). The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Ethyl quinolin-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Ambient catalyst-free oxidation reactions using water radical cations have been explored for aromatic amines.
Reduction: Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents employed. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
Ethyl quinolin-2-ylcarbamate has a wide range of scientific research applications. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and antiviral activities . The compound’s ability to inhibit DNA synthesis and promote cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antibiotics .
In synthetic organic chemistry, ethyl quinolin-2-ylcarbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of ethyl quinolin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . By stabilizing the enzyme-DNA complex and causing DNA cleavage, these compounds effectively kill bacterial cells. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Ethyl quinolin-2-ylcarbamate can be compared with other similar compounds, such as N-pyridin-2-yl carbamates and N-isoquinolin-1-yl carbamates . While these compounds share similar synthetic routes and reaction conditions, ethyl quinolin-2-ylcarbamate stands out due to its unique quinoline structure, which imparts distinct biological activities and chemical reactivity.
Similar compounds include:
- N-pyridin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
- Perhydroquinoline compounds
Ethyl quinolin-2-ylcarbamate’s unique structure and reactivity make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
23862-56-8 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
ethyl N-quinolin-2-ylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3,(H,13,14,15) |
Clé InChI |
YOKSDRRXVHJTJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
